2-(4-Acetylthiomorpholin-3-yl)acetic acid
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Overview
Description
2-(4-Acetylthiomorpholin-3-yl)acetic acid is an organic compound that features a thiomorpholine ring substituted with an acetyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylthiomorpholin-3-yl)acetic acid typically involves the reaction of thiomorpholine with acetic anhydride under controlled conditions. The acetylation of thiomorpholine results in the formation of the acetylthiomorpholine intermediate, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylthiomorpholin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Esters or amides.
Scientific Research Applications
2-(4-Acetylthiomorpholin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Acetylthiomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The thiomorpholine ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: Similar structure but lacks the acetyl group.
4-Acetylmorpholine: Similar acetyl substitution but lacks the thiomorpholine ring.
2-(4-Methylthiomorpholin-3-yl)acetic acid: Similar structure with a methyl group instead of an acetyl group.
Uniqueness
2-(4-Acetylthiomorpholin-3-yl)acetic acid is unique due to the presence of both the acetyl group and the thiomorpholine ring, which confer distinct chemical properties and reactivity
Biological Activity
2-(4-Acetylthiomorpholin-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound is characterized by its unique morpholine structure, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃N₃O₂S
- CAS Number : Not specified in the available literature.
The presence of the acetylthio group in the morpholine ring may contribute to its reactivity and biological properties.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of morpholine compounds possess significant antimicrobial properties. The presence of sulfur in the thiomorpholine moiety may enhance this activity against various bacterial strains.
- Antioxidant Properties : The compound has shown potential antioxidant effects, which are crucial for mitigating oxidative stress in biological systems. This property is significant for therapeutic applications in diseases associated with oxidative damage.
- Enzyme Inhibition : There is evidence that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways, such as angiotensin-converting enzyme (ACE). This inhibition can lead to beneficial effects in cardiovascular health by lowering blood pressure.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:
- Interaction with Receptors : The morpholine structure may facilitate binding to specific receptors or enzymes, modulating their activity.
- Free Radical Scavenging : The antioxidant activity may stem from the ability of the compound to scavenge free radicals, thereby preventing cellular damage.
Case Study 1: Antimicrobial Activity
A study was conducted to evaluate the antimicrobial efficacy of various morpholine derivatives, including this compound. The results indicated that the compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 18 |
These findings suggest that modifications to the morpholine structure can enhance antimicrobial potency.
Case Study 2: Antioxidant Activity
In another study focusing on the antioxidant properties, this compound was tested using DPPH radical scavenging assays. The compound showed a notable decrease in DPPH radical concentration, indicating strong antioxidant activity.
Concentration (µM) | % Scavenging Activity |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
The results highlight the potential use of this compound as a natural antioxidant agent.
Properties
Molecular Formula |
C8H13NO3S |
---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
2-(4-acetylthiomorpholin-3-yl)acetic acid |
InChI |
InChI=1S/C8H13NO3S/c1-6(10)9-2-3-13-5-7(9)4-8(11)12/h7H,2-5H2,1H3,(H,11,12) |
InChI Key |
HJSZPXSBJCOZEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCSCC1CC(=O)O |
Origin of Product |
United States |
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